2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one
Description
2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one is a halogenated pyridinone derivative featuring a pyridin-4(1H)-one core substituted with bromine (position 2), chlorine (position 5), fluorine (position 3), and a methyl group (position 1). Its molecular formula is C₆H₄BrClFNO, with an approximate molecular weight of 240.47 g/mol. This compound’s structural complexity arises from the strategic placement of electron-withdrawing halogens (Br, Cl, F) and a methyl group, which collectively influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2-bromo-5-chloro-3-fluoro-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFNO/c1-10-2-3(8)5(11)4(9)6(10)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRQBLKTRVDTHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one typically involves multi-step organic reactions. One possible route could be:
Halogenation: Starting with a pyridine derivative, halogenation reactions can introduce bromine, chlorine, and fluorine atoms at specific positions.
Methylation: Introduction of a methyl group can be achieved using methylating agents such as methyl iodide in the presence of a base.
Oxidation: The final step might involve oxidation to form the ketone group at the 4-position.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can be further oxidized under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products would depend on the specific reactions but could include various substituted pyridines, alcohols, or more complex heterocyclic compounds.
Scientific Research Applications
Synthetic Applications
Building Block in Organic Synthesis
2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one serves as an essential building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it a versatile intermediate in organic chemistry .
Synthetic Routes
The synthesis typically involves multi-step reactions:
- Halogenation: Introduction of bromine, chlorine, and fluorine atoms at specific positions on the pyridine ring.
- Methylation: Achieved using methylating agents such as methyl iodide.
- Oxidation: Final oxidation to form the ketone group at the 4-position .
Catalytic Applications
Potential Ligand in Catalysis
This compound has potential uses as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes. Its halogenated structure can enhance the reactivity and selectivity of catalysts, making it suitable for various organic transformations.
Medicinal Chemistry
Pharmaceutical Development
The unique structural features of this compound may impart biological activity, making it a candidate for drug development. Compounds with similar structures have been investigated for their antimicrobial and anticancer properties, suggesting that this compound could also exhibit therapeutic effects .
Material Science
Functional Materials
Due to its heterocyclic nature and specific substituents, this compound can be utilized in the development of functional materials. Its properties may be exploited in areas such as sensors or electronic materials where specific chemical interactions are required .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. In catalysis, it could act as a ligand, facilitating the formation of active catalytic species.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Halogenated Pyridinones and Related Heterocycles
Key Observations:
Substituent Effects: The bromine at position 2 in the target compound may enhance electrophilic substitution reactivity compared to iodine in the 5-iodo analog . Chlorine at position 5 differentiates the compound from pyrrolopyridine derivatives (e.g., 5-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine), which exhibit distinct ring systems and bioactivity .
Physicochemical Properties :
- The target compound’s molecular weight (~240.47 g/mol) is intermediate between smaller pyridin-2(1H)-ones (e.g., 206.01 g/mol ) and bulkier pyrazol-3-ones (e.g., 381.47 g/mol ).
- Purity levels for commercially available analogs (e.g., 97–98% ) suggest rigorous synthetic protocols, though data for the target compound remains unspecified.
Analytical Data :
- While NMR and LC/MS data are available for related compounds (e.g., pyrazol-3-ones , Sch-642305 ), spectral data for the target compound is absent in the provided evidence, highlighting a research gap.

Applications: Halogenated pyridinones and pyrrolopyridines are frequently utilized as intermediates in drug discovery (e.g., kinase inhibitors ).
Biological Activity
2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one is a heterocyclic organic compound classified within the pyridine family. Its unique structure, characterized by multiple halogen substituents and a ketone group, suggests potential biological activities that merit detailed exploration. This article reviews the compound's synthesis, biological properties, and relevant research findings.
- IUPAC Name : 2-bromo-5-chloro-3-fluoro-1-methylpyridin-4-one
- CAS Number : 1312440-88-2
- Molecular Formula : C₆H₄BrClFNO
- Molecular Weight : 240.457 g/mol
- Functional Groups : Fluoro, Halogenated, Nitrogen Heterocycle
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Halogenation : Introducing bromine, chlorine, and fluorine atoms at specific positions.
- Methylation : Using methylating agents like methyl iodide.
- Oxidation : Forming the ketone group at the 4-position.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial properties of halogenated pyridine derivatives, including this compound. The presence of halogens is believed to enhance the bioactivity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
These findings suggest that compounds with similar structures may exhibit significant antibacterial activity .
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that certain pyridine derivatives can exert cytotoxic effects on various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in human tumor cell lines such as HeLa and HCT116:
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Compound A | 0.36 | CDK2 |
| Compound B | 1.8 | CDK9 |
These compounds' mechanisms often involve inducing apoptosis and modulating reactive oxygen species (ROS) levels .
Case Studies
Several case studies have documented the biological effects of similar pyridine derivatives:
- Study on Antibacterial Activity :
- Anticancer Activity Investigation :
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

